![molecular formula C16H15Cl2NOS B5873558 N-(2-chlorobenzyl)-2-[(2-chlorobenzyl)thio]acetamide](/img/structure/B5873558.png)
N-(2-chlorobenzyl)-2-[(2-chlorobenzyl)thio]acetamide
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Overview
Description
N-(2-chlorobenzyl)-2-[(2-chlorobenzyl)thio]acetamide, also known as CB-2, is a chemical compound that has been extensively studied for its potential therapeutic applications. CB-2 belongs to the family of benzylthio compounds and has been found to possess anti-inflammatory, analgesic, and neuroprotective properties.
Mechanism of Action
N-(2-chlorobenzyl)-2-[(2-chlorobenzyl)thio]acetamide exerts its effects by binding to the CB2 receptor, which is primarily expressed in immune cells. Activation of the CB2 receptor leads to a reduction in inflammation and pain.
Biochemical and Physiological Effects:
N-(2-chlorobenzyl)-2-[(2-chlorobenzyl)thio]acetamide has been found to have a number of biochemical and physiological effects, including reducing inflammation, decreasing pain, and protecting against neurodegeneration. It has also been found to have antioxidant properties, which may be beneficial in the treatment of conditions such as Alzheimer's disease.
Advantages and Limitations for Lab Experiments
One advantage of using N-(2-chlorobenzyl)-2-[(2-chlorobenzyl)thio]acetamide in lab experiments is its potent anti-inflammatory and analgesic effects. However, N-(2-chlorobenzyl)-2-[(2-chlorobenzyl)thio]acetamide has also been found to have limited solubility in water, which may make it difficult to administer in certain experimental settings.
Future Directions
There are a number of potential future directions for research on N-(2-chlorobenzyl)-2-[(2-chlorobenzyl)thio]acetamide. One area of interest is the potential use of N-(2-chlorobenzyl)-2-[(2-chlorobenzyl)thio]acetamide in the treatment of neurodegenerative diseases such as Alzheimer's disease. Additionally, further research is needed to fully understand the mechanisms of action of N-(2-chlorobenzyl)-2-[(2-chlorobenzyl)thio]acetamide and to identify potential side effects and limitations of its use. Finally, there is a need for additional studies to determine the optimal dosing and administration of N-(2-chlorobenzyl)-2-[(2-chlorobenzyl)thio]acetamide in various disease states.
Synthesis Methods
N-(2-chlorobenzyl)-2-[(2-chlorobenzyl)thio]acetamide can be synthesized using a variety of methods, including the reaction of 2-chlorobenzyl chloride with sodium thioacetate in the presence of a base. The resulting product is then purified using chromatography or recrystallization.
Scientific Research Applications
N-(2-chlorobenzyl)-2-[(2-chlorobenzyl)thio]acetamide has been studied extensively for its potential therapeutic applications in various diseases and conditions. It has been found to have anti-inflammatory effects, which make it a potential treatment for conditions such as rheumatoid arthritis, inflammatory bowel disease, and multiple sclerosis.
properties
IUPAC Name |
N-[(2-chlorophenyl)methyl]-2-[(2-chlorophenyl)methylsulfanyl]acetamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15Cl2NOS/c17-14-7-3-1-5-12(14)9-19-16(20)11-21-10-13-6-2-4-8-15(13)18/h1-8H,9-11H2,(H,19,20) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VAKLEGCJUIFGLF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)CNC(=O)CSCC2=CC=CC=C2Cl)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15Cl2NOS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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